2-Chloro-n-(2-chloro-6-methylphenyl)acetamide CAS number 6307-67-1
2-Chloro-n-(2-chloro-6-methylphenyl)acetamide CAS number 6307-67-1
An In-depth Technical Guide to 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (CAS 6307-67-1)
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, a significant chemical intermediate in the agrochemical industry. The document delves into its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a precursor to herbicides and its inherent fungicidal properties. Safety protocols and handling guidelines are also detailed to ensure its proper management in a research and development setting. This guide is intended for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Introduction and Chemical Identity
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, identified by the CAS Number 6307-67-1 , is a substituted aromatic amide belonging to the chloroacetamide class of compounds.[1] Its structure is characterized by a chloroacetyl group bonded to the nitrogen of a 2-chloro-6-methylaniline moiety. This specific arrangement of functional groups makes it a valuable building block in organic synthesis.
Primarily, this compound serves as a key intermediate in the manufacturing of several widely used chloroacetanilide herbicides.[2] Beyond its role as a precursor, it has also been identified as a fungicide, demonstrating efficacy against a range of phytopathogenic fungi and various bacteria.[3]
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-chloro-6-methylphenyl)acetamide |
| CAS Number | 6307-67-1 |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | 218.08 g/mol [4] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCl |
| Appearance | White powder[5] |
Physicochemical Properties
Detailed experimental data for 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is not extensively published. However, based on data from suppliers and predictive models, we can compile a list of its basic properties. For context, properties of structurally similar, well-characterized analogues are provided for comparison. The additional chlorine atom on the phenyl ring of the target compound, compared to its analogues, is expected to slightly increase its molecular weight, boiling point, and density.
Table 2: Physicochemical Data and Comparison with Analogues
| Property | 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (CAS 6307-67-1) | 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Analogue) | 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogue) |
| Melting Point | Data not available | 143-148 °C[6] | ~409 K (136 °C)[7] |
| Boiling Point | Data not available | 316.8 °C at 760 mmHg[6] | ~652 K (379 °C)[7] |
| Density | Data not available | ~1.187 g/cm³[6] | Data not available |
| Vapor Pressure | Data not available | 0.000402 mmHg at 25°C[6] | Data not available |
| Solubility | Data not available | Insoluble in water; Soluble in chloroform, methanol.[8] | Water solubility: ~ -3.43 (log10 WS, mol/l)[7] |
| Storage | Sealed in dry, 2-8°C[4] | 2-8°C[8] | Data not available |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is typically achieved through a nucleophilic acyl substitution reaction. This well-established method involves the acylation of the primary amine, 2-chloro-6-methylaniline, with chloroacetyl chloride.[9]
The causality for this experimental design is rooted in the high reactivity of the acid chloride, which readily reacts with the nucleophilic amine. The reaction is often carried out in the presence of a base (e.g., an aqueous solution of sodium hydroxide or a tertiary amine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an inert solvent is crucial to facilitate the reaction while not participating in it.
General Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
-
Step 1: Dissolution of Amine. In a suitable reaction vessel, dissolve 2-chloro-6-methylaniline (1.0 equivalent) in an inert solvent such as 1,2-dichloroethylene.
-
Step 2: Addition of Base. Add an aqueous solution of a base, for instance, 1N sodium hydroxide (approximately 1.1 equivalents), to the reaction mixture with stirring.
-
Step 3: Acylation. Cool the biphasic mixture and add chloroacetyl chloride (1.05 equivalents) dropwise, ensuring the internal temperature is maintained between 20-35°C. The controlled addition is critical to manage the exothermic nature of the reaction.
-
Step 4: Reaction Completion. After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Step 5: Work-up. Once the reaction is complete, cease stirring and allow the layers to separate. Isolate the organic layer.
-
Step 6: Isolation of Product. Concentrate the organic layer under reduced pressure to precipitate the crude product.
-
Step 7: Purification. Collect the precipitate by filtration and dry under reduced pressure. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity (e.g., >98%).[5][9]
Analytical Characterization
To ensure the identity, purity, and quality of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide, a combination of chromatographic and spectroscopic techniques is employed. The protocols described below are based on standard methods for similar aromatic amides and serve as a robust starting point for method development and validation.[10]
Table 3: Comparison of Key Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (IR, NMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Interaction of molecules with electromagnetic radiation (infrared, radio waves). |
| Primary Use | Quantification, purity assessment, stability testing. | Analysis of volatile impurities, quantification (may require derivatization). | Structural elucidation and confirmation of identity. |
| Selectivity | High | High | Moderate to High (structure-specific) |
| Sensitivity | High (LOD ~0.02 µg/mL for analogues) | High (LOD ~0.05 µg/mL for analogues) | Varies; excellent for structural detail, less for trace quantification. |
High-Performance Liquid Chromatography (HPLC) Protocol
This method offers high selectivity and sensitivity for quantification.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[10]
-
Column Temperature: 30 °C.
-
-
Protocol Justification: The C18 column is ideal for retaining the nonpolar aromatic compound. The acetonitrile/water mobile phase provides good separation, and UV detection at 254 nm is effective due to the aromatic ring's absorbance.
Gas Chromatography (GC) Protocol
GC is suitable for assessing volatile impurities.
-
Chromatographic Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature: 280 °C.
-
Oven Program: Start at 150 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).[10]
-
-
Protocol Justification: The temperature program allows for the elution of the analyte while separating it from more or less volatile impurities. FID provides a robust quantitative response, while MS offers definitive identification.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the N-H proton, the methyl group protons, and the methylene protons of the chloroacetyl group.
-
¹³C NMR: Will display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.
-
Applications in Agrochemicals
The primary industrial application of 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is as a chemical intermediate. It is a crucial precursor in the synthesis of chloroacetanilide herbicides, which are vital for weed control in major crops like corn.[2]
Caption: Role as an intermediate and its inherent biological activity.
Herbicide Intermediate
The chloroacetanilide class of herbicides functions by inhibiting very-long-chain fatty acid elongases. This disruption of lipid synthesis is crucial for plant cell membrane integrity and growth, making these herbicides effective in controlling weeds.[2]
Fungicidal and Bactericidal Activity
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide has demonstrated direct biological activity as a fungicide and bactericide, suitable for use in crop protection as a seed dressing or foliar spray.[3]
-
Mechanism of Action: The microbicidal properties are believed to stem from its ability to interfere with fungal protein synthesis.[3] Studies on the closely related compound, 2-chloro-N-phenylacetamide, suggest a potential mechanism involving binding to ergosterol in the fungal plasma membrane and possibly inhibiting DNA synthesis via thymidylate synthase inhibition.[11][12] This dual-pronged attack on both membrane integrity and genetic replication highlights the potential of this chemical class as effective antifungal agents.
Safety and Handling
Based on available safety data, 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
Table 4: GHS Hazard Information for CAS 6307-67-1[4]
| Category | Information |
| Signal Word | Danger |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H318: Causes serious eye damage.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
First Aid Measures
-
If Inhaled: Move person to fresh air. Call a physician if symptoms develop.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call a POISON CENTER or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
References
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. Retrieved from [Link]
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
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PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Retrieved from [Link]
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
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EPA NEST. (n.d.). Metolachlor Pesticide Registration Standards. Retrieved from [https://nepis.epa.gov/Exe/ZyNET.exe/9101AZIH.txt?ZyActionD=ZyDocument&Client=EPA&Index=All&Docs=&Query=2-chloro-N-(2-ethyl--6-methylphenyl%20-N-(2-methoxy-1-methylethyl)%20acetamide%20Metolachlor%20Pesticide%20Registration%20Standards&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C80thru83%5Ctxt%5C00000010%5C9101AZIH.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=2&SeekPage=x]([Link]
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SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide. Retrieved from [Link]
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ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]
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SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Retrieved from [Link]
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